molecular formula C11H9BrN2O3 B12345894 ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate

ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate

Cat. No.: B12345894
M. Wt: 297.10 g/mol
InChI Key: IAQKKOJPQHORQE-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate is a heterocyclic organic compound with the molecular formula C11H9BrN2O3. It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 3-oxo-2H-quinoxaline-2-carboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, alcohols, and oxidized quinoxaline compounds .

Scientific Research Applications

Ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound .

Comparison with Similar Compounds

Ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-10(15)14-7-4-3-6(12)5-8(7)13-9/h3-5,9H,2H2,1H3

InChI Key

IAQKKOJPQHORQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N=C2C=CC(=CC2=N1)Br

Origin of Product

United States

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